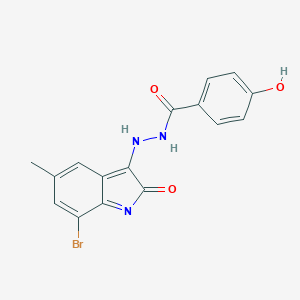![molecular formula C15H16FNO2 B228350 8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228350.png)
8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione, commonly known as FPD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPD belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Wirkmechanismus
FPD exerts its therapeutic effects through various mechanisms of action. In cancer research, FPD inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In Alzheimer's disease research, FPD reduces oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In Parkinson's disease research, FPD inhibits the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
FPD has been shown to have various biochemical and physiological effects in different diseases. In cancer research, FPD induces apoptosis and inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In Alzheimer's disease research, FPD reduces oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In Parkinson's disease research, FPD improves motor function and reduces neuroinflammation by increasing the levels of dopamine and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
FPD has several advantages for lab experiments, including its high yield and purity, its diverse biological activities, and its potential therapeutic applications. However, FPD also has some limitations, including its toxicity at high doses and its limited solubility in aqueous solutions. These limitations need to be considered when designing experiments using FPD.
Zukünftige Richtungen
There are several future directions for research on FPD. In cancer research, FPD could be further investigated for its potential as a chemotherapeutic agent and its ability to overcome drug resistance. In Alzheimer's disease research, FPD could be further investigated for its potential as a disease-modifying agent and its ability to cross the blood-brain barrier. In Parkinson's disease research, FPD could be further investigated for its potential as a neuroprotective agent and its ability to improve cognitive function. Additionally, FPD could be further modified to improve its solubility and reduce its toxicity, making it more suitable for clinical use.
Conclusion:
FPD is a promising compound that has shown diverse biological activities and potential therapeutic applications in various diseases. Its synthesis method has been optimized to produce FPD in high yields and purity, making it suitable for large-scale production. However, further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
FPD can be synthesized through a multi-step process that involves the condensation of 4-fluorobenzaldehyde with cyclohexanone, followed by a Michael addition reaction with methyl acrylate. The resulting product is then subjected to a reduction reaction with lithium aluminum hydride to yield FPD. This synthesis method has been optimized to produce FPD in high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
FPD has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, FPD has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, FPD has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, FPD has been shown to improve motor function and reduce neuroinflammation.
Eigenschaften
Molekularformel |
C15H16FNO2 |
|---|---|
Molekulargewicht |
261.29 g/mol |
IUPAC-Name |
8-(4-fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C15H16FNO2/c16-11-3-5-12(6-4-11)17-13(18)9-15(10-14(17)19)7-1-2-8-15/h3-6H,1-2,7-10H2 |
InChI-Schlüssel |
GGCRODQVJJFIOU-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)


![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)


![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
